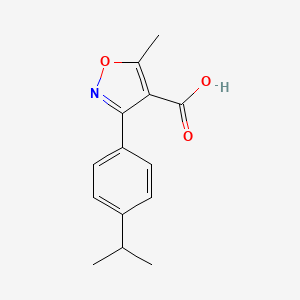
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The isoxazole ring is substituted with a 4-isopropylphenyl group and a carboxylic acid group at the 3 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For example, the reaction of 4-isopropylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate can yield the corresponding oxime This oxime can then undergo cyclization with acetic anhydride to form the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole ring.
科学研究应用
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in biological studies.
Medicine: The compound has potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding, π-π interactions, or hydrophobic interactions with target proteins, influencing their function. The carboxylic acid group can also play a role in binding to active sites or catalytic residues.
相似化合物的比较
Similar Compounds
3-(4-Methylphenyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
3-(4-Isopropylphenyl)-5-ethylisoxazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
3-(4-Isopropylphenyl)-5-methylisoxazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
3-(4-Isopropylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the specific combination of the isoxazole ring, the 4-isopropylphenyl group, and the carboxylic acid group. This combination imparts distinct chemical and physical properties, making the compound valuable for specific applications in research and industry.
属性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
5-methyl-3-(4-propan-2-ylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8(2)10-4-6-11(7-5-10)13-12(14(16)17)9(3)18-15-13/h4-8H,1-3H3,(H,16,17) |
InChI 键 |
OTBFBBGALSAZKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


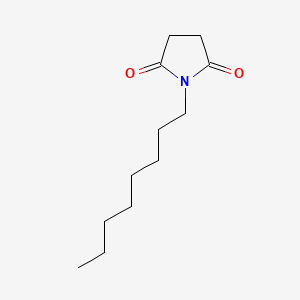
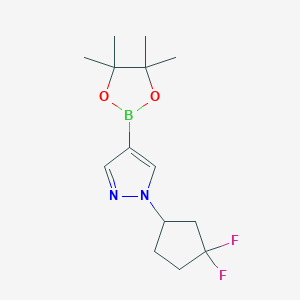
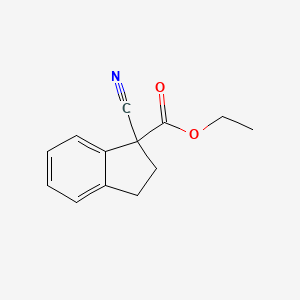
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)

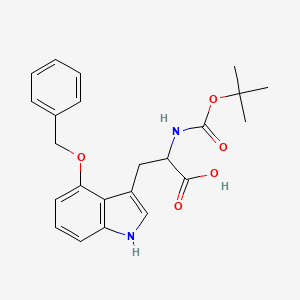
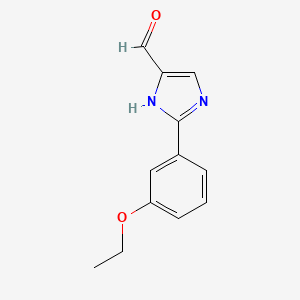
![Ethyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13687282.png)
![8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13687284.png)
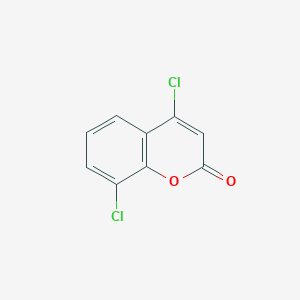
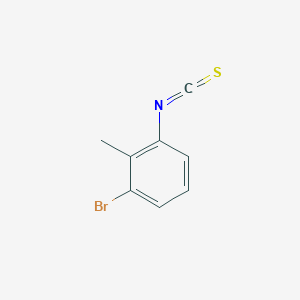
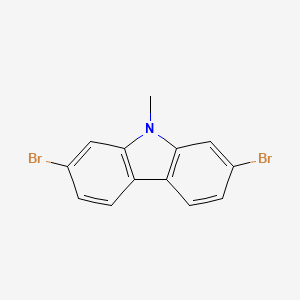
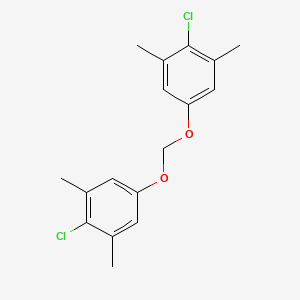
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
